Benzocaine N-|A-D-Glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzocaine N-|A-D-Glucoside is a chemically modified version of benzocaine, a well-known ester local anesthetic. In this compound, a β-D-glucoside moiety is attached to the nitrogen atom of the parent benzocaine molecule. This glycosylation significantly impacts the compound’s physical and chemical properties, particularly enhancing its solubility in aqueous environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzocaine N-|A-D-Glucoside typically involves the glycosylation of benzocaine. One common method is the reaction of benzocaine with a glucosyl donor under acidic or basic conditions to form the glycosidic bond. The reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid, or by bases such as sodium hydroxide .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Benzocaine N-|A-D-Glucoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound back to its parent amine form.
Substitution: Nucleophilic substitution reactions can occur at the glucoside moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiols.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent amine compounds.
Substitution: Various substituted glucosides.
Scientific Research Applications
Benzocaine N-|A-D-Glucoside has several applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and their effects on physical properties.
Biology: Investigated for its potential as a prodrug that can release benzocaine upon enzymatic cleavage of the glucoside moiety.
Medicine: Explored for its enhanced solubility and potential use in topical formulations for pain relief.
Mechanism of Action
The mechanism of action of Benzocaine N-|A-D-Glucoside involves its hydrolysis by enzymes such as glucosidases, releasing the active benzocaine molecule. Benzocaine then exerts its effects by diffusing into nerve cells and binding to sodium channels, preventing the influx of sodium ions. This action blocks nerve impulse transmission, leading to local anesthesia .
Comparison with Similar Compounds
Procaine: Another ester local anesthetic with a similar structure but without the glucoside moiety.
Tetracaine: A more potent ester local anesthetic with a longer duration of action.
Uniqueness: Benzocaine N-|A-D-Glucoside is unique due to its glycosylation, which enhances its solubility and potentially modifies its pharmacokinetic profile. This modification can lead to improved delivery and efficacy in certain applications compared to its non-glycosylated counterparts .
Properties
IUPAC Name |
ethyl 4-[[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO7/c1-2-22-15(21)8-3-5-9(6-4-8)16-14-13(20)12(19)11(18)10(7-17)23-14/h3-6,10-14,16-20H,2,7H2,1H3/t10?,11-,12+,13?,14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FREAPVFREJJKCA-OONHEIRLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N[C@H]2C([C@H]([C@@H](C(O2)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747088 |
Source
|
Record name | N-[4-(Ethoxycarbonyl)phenyl]-beta-D-threo-hexopyranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28315-50-6 |
Source
|
Record name | N-[4-(Ethoxycarbonyl)phenyl]-beta-D-threo-hexopyranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.